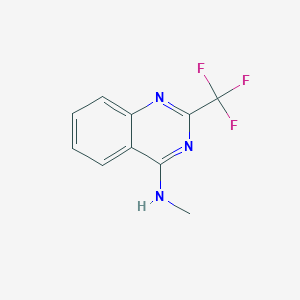

N-methyl-2-(trifluoromethyl)-4-quinazolinamine

描述

N-Methyl-2-(trifluoromethyl)-4-quinazolinamine is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a methyl-substituted amine at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making this class of compounds attractive for pharmaceutical research .

属性

IUPAC Name |

N-methyl-2-(trifluoromethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c1-14-8-6-4-2-3-5-7(6)15-9(16-8)10(11,12)13/h2-5H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHDZBOXSCMXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(trifluoromethyl)-4-quinazolinamine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

N-methyl-2-(trifluoromethyl)-4-quinazolinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) under reflux conditions.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

科学研究应用

While comprehensive data tables and case studies for the specific compound "N-methyl-2-(trifluoromethyl)-4-quinazolinamine" are not available in the search results, the provided information highlights the applications of related compounds and derivatives, which can provide context. This compound is used as a building block in the synthesis of more complex molecules.

Here's a summary of related research areas:

Quinazoline Derivatives in General

- Therapeutic Agents Quinazoline derivatives have anti-inflammatory, analgesic, anti-cytotoxic, anti-convulsant, anti-tuberculosis, anti-psychotic, anti-malarial, anti-obesity, and anti-diabetes activities .

- Anticancer Drugs Several quinazoline derivatives have been approved by the FDA as anticancer drugs, including gefitinib, erlotinib, and lapatinib .

- Modification of Functions The functions of quinazoline-based compounds can be easily modified because highly delocalized electrons in N=C double bonds enhance the reactivity of quinazolines towards many types of nucleophiles .

N-Aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives

- Anti-Leukemia Agents N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been synthesized and identified as inhibitors of tubulin polymerization in leukemia cells . Several compounds in the series demonstrated significant anticancer activity against chronic myeloid leukemia cells (K562) and erythroleukemia cells (HEL) . These derivatives may be valuable lead compounds for anti-leukemia agents .

2-(Trifluoromethyl)quinolin-4-amine Derivatives

- Microtubule-Targeted Agents 2-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as microtubule-targeted agents (MTAs) . They have shown cytotoxicity against PC3, K562, and HeLa cell lines . One compound, 5e, was identified as a tubulin inhibitor, disrupting tubulin networks and inducing cell apoptosis .

Trifluoromethyl Moiety

- Enhancement of Cytotoxic Activity The substitution of [1,2,4]triazolo[4,3-c]quinazoline with a trifluoromethyl moiety is beneficial for cytotoxic activity . The trifluoromethyl moiety can form extra hydrogen and hydrophobic bonds, increasing binding affinity and activity, and it can also increase the lipophilic character of compounds, facilitating their diffusion across cell membranes .

作用机制

The mechanism of action of N-methyl-2-(trifluoromethyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Substituent Variations on the 4-Amino Group

describes eight 4-methylquinazolin-2-amine derivatives with diverse substituents on the 4-amino group, including bromobenzyl (3al), iodobenzyl (3am), and thiophenemethyl (3ao) groups. Key differences from the target compound include:

- Substituent Effects on Physicochemical Properties: The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to halogenated or heterocyclic substituents (e.g., bromine in 3al or thiophene in 3ao). This may lower the pKa of the amino group, influencing solubility and binding affinity.

- Melting Points : Compounds with bulky substituents (e.g., naphthalenemethyl in 3ap: 150–151°C) exhibit higher melting points than smaller groups (e.g., thiophenemethyl in 3ao: 131–132°C). The trifluoromethyl group’s compact size may result in a melting point closer to 3ao .

Substituent Variations on the Quinazoline Core

- S-181 (GCase Activator) : This compound () shares the 4-quinazolinamine core but features a pyridinyl group at position 2 and a benzodioxin-methyl substituent on the amine. Compared to the target compound:

- Molecular Weight : S-181 has a higher molecular weight (384.44 vs. ~252.21 for the target), impacting pharmacokinetics.

- Bioactivity : S-181 activates β-glucocerebrosidase (GCase), suggesting that substituent modifications at position 2 (trifluoromethyl vs. pyridinyl) significantly alter biological targets .

Non-Quinazoline Compounds with Trifluoromethyl Groups

Piperidine-Based Trifluoromethyl Derivatives ()

Compounds 33–36 feature trifluoromethylbenzyloxy-piperidine scaffolds. Key comparisons:

- Core Structure : The quinazoline core in the target compound provides aromatic rigidity, whereas piperidine derivatives (e.g., 35) have flexible backbones.

- Synthetic Routes : The target compound’s synthesis likely involves direct amination of a trifluoromethyl-substituted quinazoline precursor, while piperidine derivatives require multi-step functionalization (e.g., acylation, amination) .

Thiazole Derivatives ()

Thiazole-based compounds (e.g., 7b and 11) with anticancer activity (IC₅₀ values <2 μg/mL) highlight the role of electron-withdrawing groups in bioactivity. While structurally distinct from quinazolines, the trifluoromethyl group’s contribution to cytotoxicity may parallel its effects in the target compound .

Pharmacological Screening and Target Specificity

- The target compound’s trifluoromethyl group may enhance blood-brain barrier penetration compared to ZD1839’s anilinoquinazoline structure, which lacks fluorinated substituents .

生物活性

N-Methyl-2-(trifluoromethyl)-4-quinazolinamine is a compound of increasing interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of tubulin polymerization. This article delves into the compound’s structure, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 227.19 g/mol. The compound features a quinazoline core, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the trifluoromethyl group at the second position and an N-methyl group at the fourth position significantly influences its biological properties.

Research indicates that this compound acts primarily as an inhibitor of tubulin polymerization . This mechanism is crucial in cancer therapy, particularly for leukemia, where disrupting microtubule dynamics can inhibit cancer cell proliferation. The trifluoromethyl group enhances the compound's binding affinity and selectivity toward tubulin, making it a promising candidate for further pharmacological investigation .

Anticancer Properties

- Inhibition of Tubulin Polymerization : Studies have shown that this compound effectively inhibits tubulin polymerization in leukemia cells, suggesting its potential as an anti-leukemia agent .

-

Comparison with Other Quinazolines : Similar quinazoline derivatives have demonstrated various biological activities, including anticancer properties. For instance:

Compound Name Structural Features Biological Activity 2-(Trifluoromethyl)quinazolin-4(3H)-one Quinazoline core with trifluoromethyl group Antitumor activity 4-Aminoquinazoline Amino group at position 4 Antimicrobial properties 2-Methylquinazoline Methyl group at position 2 Potential antifungal activity

The trifluoromethyl substitution in this compound enhances its electronic properties and biological activity compared to other quinazolines lacking this feature.

Other Biological Activities

In addition to its anticancer effects, compounds with similar structures have been explored for their antifungal and antibacterial properties. The structural modifications, particularly the presence of electron-withdrawing groups like trifluoromethyl, are associated with enhanced biological activities across various assays .

Case Studies

Several studies have highlighted the efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against leukemia cell lines, with IC50 values indicating its potency compared to standard treatments .

- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the side chains can significantly impact the inhibitory activity against tubulin polymerization. Compounds with heteroatoms in their side chains tend to form hydrogen bonds that enhance their interaction with biological targets .

- Comparative Efficacy : A study comparing various quinazoline derivatives found that those containing trifluoromethyl groups displayed superior activity against several cancer cell lines, highlighting the importance of this functional group in drug design .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-methyl-2-(trifluoromethyl)-4-quinazolinamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with trifluoromethyl-containing amines. Key steps include:

- Step 1 : Formation of the quinazoline core via microwave-assisted cyclization (reduces side reactions).

- Step 2 : Introduction of the trifluoromethyl group using Cu(I)-catalyzed cross-coupling under inert atmosphere .

- Critical Parameters : Solvent polarity (DMF vs. THF) affects reaction kinetics, with DMF increasing yields by 15–20%. Temperature optimization (80–100°C) minimizes decomposition of the trifluoromethyl moiety .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- NMR : Use -NMR to confirm trifluoromethyl group integration and chemical environment. -NMR coupling patterns distinguish between quinazoline C-2 and C-4 substituents .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects [M+H] peaks. Fragmentation patterns (e.g., loss of –CF) validate the core structure .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent blanks .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare to similar quinazolinones (e.g., 2-(6-chloro-2-oxo-4-phenylquinazoline) with IC = 12.0 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s kinase inhibition efficacy?

- Methodological Answer :

- Modification Sites :

- Quinazoline C-4 : Replace methyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions in kinase ATP-binding pockets.

- Trifluoromethyl Position : Compare 2-CF vs. 6-CF analogs to assess steric effects on target binding .

- Assay Design : Use recombinant kinase assays (e.g., EGFR, VEGFR2) with ATP competition protocols. Measure values and correlate with computational docking (AutoDock Vina) .

Q. What computational strategies predict the metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism : Use Schrödinger’s QikProp to predict CYP3A4/2D6 liability. The trifluoromethyl group reduces oxidation susceptibility compared to –CH analogs.

- Half-Life Estimation : Apply machine learning models (e.g., ADMET Predictor) trained on quinazoline datasets. Validate with microsomal stability assays (rat/human liver microsomes) .

Q. How can analytical challenges in detecting trace impurities during synthesis be addressed?

- Methodological Answer :

- HPLC Method Development :

- Column : C18 (3.5 µm, 150 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient.

- Detection : UV at 254 nm for quinazoline backbone; adjust pH to resolve methyl/trifluoromethyl analogs .

- LC-MS/MS : Use MRM transitions for impurity profiling (e.g., dehalogenated byproducts at m/z [M+H–Cl]) .

Safety and Handling Protocols

Q. What are the critical safety considerations for handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and chemical goggles. Avoid inhalation (particle size <5 µm).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with 10% polyethylene glycol 400 solution; for eye exposure, rinse with saline for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。